1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Catalog No.
S812505
CAS No.
1267610-26-3
M.F
C15H19N3O2
M. Wt
273.336
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-...

CAS Number

1267610-26-3

Product Name

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

IUPAC Name

1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one

Molecular Formula

C15H19N3O2

Molecular Weight

273.336

InChI

InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2

InChI Key

YUGIGSPFTMLIMA-UHFFFAOYSA-N

SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N

Chemical Identity and Availability

Potential Applications in Medicinal Chemistry

Areas for Further Investigation

Due to the lack of readily available scientific literature on the specific research applications of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, further exploration is needed in the following areas:

  • Biological activity: Studies are needed to investigate the potential biological activities of this compound, such as its effects on various cell lines or its interaction with specific enzymes or receptors.
  • Drug discovery: The structural features of this compound might be of interest for further development into potential drug candidates. However, extensive research and pre-clinical testing would be necessary before any clinical applications could be considered.

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a chemical compound with the molecular formula C15H19N3O2 and a molecular weight of 273.33 g/mol. This compound is recognized as an intermediate in the synthesis of Apixaban, a potent oral anticoagulant used primarily for the prevention of venous thromboembolism and stroke in patients with atrial fibrillation . It appears as a solid with an off-white to pale beige color, and it has a melting point greater than 246°C . The compound is soluble in methanol and chloroform to a slight extent and should be stored under inert gas conditions at temperatures between 2–8°C .

  • Condensation Reaction: The compound can be synthesized by condensing morpholine with a suitable precursor in the presence of sodium hydride, leading to the formation of the target compound .
  • Hydrazine Hydrate Reduction: In another method, the compound is subjected to a reduction process involving hydrazine hydrate and Raney cobalt as a catalyst, typically conducted at elevated temperatures (60–70°C) for several hours .

These reactions highlight its role as an intermediate in complex organic syntheses.

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one exhibits significant biological activity as an inhibitor of factor Xa, which plays a critical role in the coagulation cascade. This inhibition is crucial for its application in preventing thromboembolic events. The compound's structural features contribute to its binding affinity and selectivity towards this target, making it valuable in therapeutic applications related to anticoagulation .

The synthesis methods for 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one include:

  • Condensation Reaction:
    • Reactants: Morpholine and an appropriate precursor.
    • Conditions: Presence of sodium hydride as a base.
    • Outcome: Formation of the desired pyridinone structure.
  • Reduction Method:
    • Reactants: Precursor compound, hydrazine hydrate (80% solution), and Raney cobalt.
    • Conditions: Reaction temperature maintained at 60–70°C for approximately 3 hours.
    • Outcome: High yield (>98%) of the target compound with high purity (99.8%) .

This compound is primarily utilized in pharmaceutical research and development as an intermediate for synthesizing Apixaban and other related compounds. Its application extends to laboratory studies aimed at exploring new anticoagulant therapies and understanding coagulation mechanisms . Additionally, it serves as a model compound for studying structure-activity relationships in drug design.

Studies involving 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one focus on its interactions with biological targets, particularly factor Xa. These interactions are critical for understanding its mechanism of action as an anticoagulant. Furthermore, safety data indicate potential irritative effects on skin and eyes, necessitating careful handling during laboratory procedures .

Several compounds share structural similarities with 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
3-Morpholino-5,6-dihydropyridin-2(1H)-one545445-40-70.95Lacks the aminophenyl group
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one503615-03-00.82Contains a nitrophenyl substituent
4-(4-Aminophenyl)morpholin-3-one438056-69-00.73Different ring structure without pyridine
(4-Aminophenyl)(morpholino)methanone51207-86-40.72Different functional groups
3-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one1249057-53-10.79Lacks morpholine moiety

The uniqueness of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one lies in its specific combination of functional groups that confer its biological activity as an anticoagulant while maintaining structural integrity necessary for effective interaction with factor Xa.

XLogP3

1.1

Dates

Modify: 2023-08-15

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